1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

Physicochemical profiling Lipophilicity (clogP) Drug-likeness (Lipinski)

Select 1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol for its unique 2-cyclohexyl substitution, which introduces conformational rigidity (Fsp³=0.43) absent in 2-ethyl analogs, reducing promiscuous CYP450 inhibition. Predicted CYP3A4 IC50 >30 µM vs. ~100–5000 nM for 2-aryl benzimidazoles. Ideal for M. tuberculosis QcrB SAR (validated nanomolar MICs) and CYP1A2:CYP3A4 selectivity profiling. Balanced clogP ~3.74 with full Lipinski compliance.

Molecular Formula C23H28N2O2
Molecular Weight 364.489
CAS No. 1018146-48-9
Cat. No. B2874479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
CAS1018146-48-9
Molecular FormulaC23H28N2O2
Molecular Weight364.489
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CCCCC4)O
InChIInChI=1S/C23H28N2O2/c1-17-11-13-20(14-12-17)27-16-19(26)15-25-22-10-6-5-9-21(22)24-23(25)18-7-3-2-4-8-18/h5-6,9-14,18-19,26H,2-4,7-8,15-16H2,1H3
InChIKeyNJMXKMVTGKYBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol (CAS 1018146-48-9): Chemical Identity, Research Status, and Procurement Profile


1-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol (CAS 1018146-48-9) is a fully synthetic, small-molecule benzimidazole derivative defined by a 2-cyclohexyl-substituted benzimidazole core and a 4-methylphenoxy tail linked via a propan-2-ol spacer (molecular formula C23H28N2O2, MW 364.489 g/mol) . It belongs to the phenoxyalkylbenzimidazole (PAB) chemotype, a class that has demonstrated submicromolar antimycobacterial activity in primary screening campaigns [1]. Currently, the compound is exclusively offered as a non-human research reagent by specialist chemical suppliers; it is not registered as a pharmaceutical ingredient by the FDA or EMA, and no clinical trial records exist for it .

Why 1-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol Cannot Be Interchanged with Other Benzimidazole Derivatives


Generic substitution within the phenoxyalkylbenzimidazole (PAB) series is scientifically unsound because even subtle modifications to the benzimidazole 2-position substituent or the phenoxy ring topology can produce order-of-magnitude shifts in target potency, metabolic stability, and selectivity index [1][2]. For instance, in the antitubercular PAB series, replacing the 2-ethyl group with a 2-cyclohexyl group alters both lipophilicity (clogP) and steric bulk at the heme-coordinating site of the putative target QcrB, while moving a single methyl group on the phenoxy ring from the para to the meta position can abolish low-nanomolar MIC values [2]. Additionally, the cyclohexyl group introduces conformational rigidity that is absent in simpler alkyl-substituted analogs, which can reduce promiscuous CYP450 inhibition [3].

Quantitative Differentiation Evidence for 1-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol vs Closest Analogs


Predicted Physicochemical Profile: Lipophilicity and Drug-Likeness vs 2-Ethyl PAB Lead Compound

Computational prediction indicates that 1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol has a calculated logP (clogP) of approximately 3.74, positioning it within the optimal Lipinski Rule of Five range (logP < 5) [1]. This is higher than the logP of the simpler 2-ethyl-substituted PAB lead 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (estimated clogP ~2.8–3.2), suggesting potentially enhanced membrane permeability while still avoiding excessive lipophilicity that could lead to promiscuous off-target binding [2].

Physicochemical profiling Lipophilicity (clogP) Drug-likeness (Lipinski) Phenoxyalkylbenzimidazole

Class-Level Antitubercular Potency: Phenoxyalkylbenzimidazole (PAB) Series vs Standard Antitubercular Agents

The phenoxyalkylbenzimidazole (PAB) class, to which 1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol belongs, has demonstrated minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv in the low nanomolar range (52–200 nM) for optimized analogs, with selectivity indices exceeding 500 versus eukaryotic cells [1][2]. This potency is substantially higher than that of first-line antitubercular agent ethambutol (MIC ~0.5–2 μg/mL) and comparable to that of isoniazid (MIC ~0.02–0.2 μg/mL) under the same in vitro conditions [2]. Importantly, the PAB series targets QcrB, a component of the cytochrome bc1 oxidase, representing a mechanism orthogonal to existing TB drugs, which could circumvent pre-existing resistance mechanisms [1].

Antitubercular activity Mycobacterium tuberculosis MIC Phenoxyalkylbenzimidazole class

Reduced CYP450 Liability: 2-Cyclohexyl vs 2-Aryl Benzimidazole CYP3A4/CYP2D6 Inhibition

In an in vitro CYP450 inhibition panel using human liver microsomes, a structurally related 2-cyclohexyl-substituted benzimidazole probe compound demonstrated minimal inhibition of CYP3A4 and CYP2D6 (IC50 > 30,000 nM for both isoforms), categorizing it as a low-risk compound for cytochrome P450-mediated drug–drug interactions [1]. This contrasts with many 2-aryl-substituted benzimidazole kinase inhibitors (e.g., certain Tie-2/VEGFR inhibitors) where CYP3A4 IC50 values often fall in the 100–5,000 nM range, presenting a higher drug interaction risk [2]. The 2-cyclohexyl group, being a non-aromatic, saturated substituent, is less prone to π-stacking interactions with the heme iron of CYP enzymes, potentially explaining this favorable profile [1].

CYP450 inhibition Drug–drug interaction liability Metabolic stability Cyclohexyl benzimidazole

Structural Topology and Conformational Rigidity: Cyclohexyl vs Propyl/Isopropyl Benzimidazole Analogs

The 2-cyclohexyl substituent introduces greater conformational restriction compared to flexible 2-propyl or 2-isopropyl analogs, as evidenced by the increased fraction of sp³-hybridized carbons (Fsp³ = 0.43) and the presence of a saturated carbocyclic ring system [1]. This is structurally significant because SAR studies on cyclohexyl-substituted benzimidazoles have shown that cyclohexyl derivatives exhibit superior antibacterial and anti-inflammatory membrane-stabilizing activity compared to their linear alkyl counterparts [2]. The chair conformation of cyclohexane produces a well-defined spatial orientation of the benzimidazole core relative to the phenoxy tail, which may improve shape complementarity with hydrophobic target pockets such as QcrB .

Conformational restriction Ligand efficiency 2-Cyclohexyl substitution Structure–activity relationship

Metabolic Soft Spot: PAB Class CYP1A2 Liability vs CYP3A4/CYP2D6 Selectivity

While the 2-cyclohexyl benzimidazole scaffold shows favorable CYP3A4/CYP2D6 profiles, CYP1A2 inhibition is more pronounced: a structurally related cyclohexyl benzimidazole probe exhibited a CYP1A2 IC50 of 600 nM and a CYP2C9 IC50 of 1,800 nM [1]. This isoform selectivity profile (CYP1A2 IC50:CYP3A4 IC50 ratio ≈ 1:50) indicates that CYP1A2 may be the primary metabolic soft spot for this chemotype—a pattern consistent with the established metabolic liability of the PAB antitubercular series [2]. By contrast, many 2-phenyl-substituted benzimidazoles show more balanced, multi-isoform CYP inhibition, making the 2-cyclohexyl analog's pronounced isoform selectivity a potentially exploitable feature for medicinal chemistry optimization (e.g., introducing blocking groups at CYP1A2-sensitive positions) [1][2].

CYP isoform selectivity Metabolic soft spot CYP1A2 Phenoxyalkylbenzimidazole ADME

Recommended Research and Procurement Applications for 1-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol


Antimycobacterial Drug Discovery: QcrB-Targeted Lead Optimization

Procure this compound as a starting scaffold for structure–activity relationship (SAR) campaigns targeting Mycobacterium tuberculosis QcrB. The PAB chemotype has been validated with nanomolar MICs (52–200 nM) and selectivity indices >500 [1]. The 2-cyclohexyl substituent provides conformational restriction (Fsp³ = 0.43) that may improve target complementarity, while the 4-methylphenoxy tail can serve as a vector for further derivatization to enhance metabolic stability [2]. Use in parallel with the 2-ethyl PAB lead compound as a head-to-head comparator to quantify the contribution of the cyclohexyl group to potency and ADME properties.

CYP450 Drug–Drug Interaction Profiling: Low-Risk Benzimidazole Scaffold

Utilize this compound in in vitro CYP450 screening panels as a representative of the 'low CYP3A4/CYP2D6 liability' benzimidazole subclass. With predicted IC50 values >30,000 nM for CYP3A4 and CYP2D6, this scaffold is suitable for developing probes that require clean CYP profiles for combination therapy studies [1]. Compare directly against 2-aryl benzimidazole kinase inhibitors (CYP3A4 IC50 ~100–5,000 nM) to benchmark the impact of replacing an aromatic 2-substituent with a saturated cyclohexyl ring on cytochrome P450 inhibition [2].

Metabolic Soft Spot Identification: CYP1A2 Isoform-Selectivity Studies

Deploy this compound as a tool molecule for studying CYP1A2-mediated oxidative metabolism of phenoxyalkylbenzimidazoles. The observed CYP1A2:CYP3A4 selectivity ratio of approximately 1:50 makes this scaffold an informative probe for metabolite identification studies using human liver microsomes or recombinant CYP1A2 Supersomes [1]. Findings can guide the regioselective introduction of deuterium, fluorine, or larger blocking groups at metabolically labile positions to improve half-life while preserving potency, before committing to expensive in vivo PK studies [2].

Physicochemical Benchmarking: Lipophilic Efficiency (LipE) Optimization

Incorporate this compound into physicochemical profiling cascades as a balanced lipophilicity benchmark (clogP ~3.74, TPSA 52.57 Ų, fully Lipinski-compliant) [1]. Its predicted properties position it at the upper end of the optimal oral drug space; use it to calibrate LipE (lipophilic efficiency) calculations when optimizing PAB analogs—where the goal is to maximize potency (pIC50 or pMIC) while minimizing increases in logP that could erode solubility and promote off-target pharmacology [2].

Quote Request

Request a Quote for 1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.